N-(4-Hydroxyphenylacetyl)spermine
CAS No.: 130210-32-1
Cat. No.: VC0004134
Molecular Formula: C18H32N4O2
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130210-32-1 |
---|---|
Molecular Formula | C18H32N4O2 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) |
Standard InChI Key | DRHUIJOIIKXHEH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O |
Canonical SMILES | C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O |
Chemical Identity and Structural Features
Molecular Composition and Formula
N-(4-Hydroxyphenylacetyl)spermine is a mono-acylated spermine derivative with the systematic name N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide. Its molecular formula is C₁₈H₃₂N₄O₂, corresponding to a molecular weight of 336.48 g/mol . The compound’s structure consists of a spermine backbone (a tetraamine with four nitrogen atoms) acylated at one terminal amine group by a 4-hydroxyphenylacetyl moiety (Figure 1). This modification introduces aromatic and hydroxyl functional groups, altering the molecule’s charge distribution and binding affinity compared to unmodified spermine .
Table 1: Key Chemical Properties
Stereochemical Considerations
Unlike many neuroactive compounds, N-(4-Hydroxyphenylacetyl)spermine lacks chiral centers, as confirmed by its 2D and 3D structural analyses . The molecule’s flexibility allows it to adopt multiple conformations, facilitating interactions with the hydrophobic pockets of NMDA receptor subunits. Computational modeling suggests that the 4-hydroxyphenyl group stabilizes binding through π-π interactions with aromatic residues in the receptor’s ligand-binding domain .
Synthesis and Derivative Development
Historical Synthesis Methods
The compound was first synthesized in 1990 by Smith et al. through a two-step acylation of spermine. The process involved:
-
Protection of Primary Amines: Spermine was treated with tert-butyloxycarbonyl (Boc) groups to shield three of its four amine sites.
-
Acylation: The remaining primary amine was reacted with 4-hydroxyphenylacetyl chloride under basic conditions, followed by Boc deprotection using trifluoroacetic acid .
This method yielded N-(4-Hydroxyphenylacetyl)spermine with a purity exceeding 95%, as validated by high-performance liquid chromatography (HPLC) . Subsequent refinements by Bycroft et al. optimized reaction temperatures and solvent systems (e.g., dimethylformamide), improving yields to ~70% .
Analytical Characterization
Modern batches are characterized using:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 337.26 [M+H]⁺ .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) displays signals at δ 6.70 (d, J=8.4 Hz, 2H, aromatic), δ 3.25 (m, 12H, amine and methylene), and δ 2.50 (s, 2H, acetyl methylene) .
Pharmacological Activity and Mechanism of Action
NMDA Receptor Antagonism
N-(4-Hydroxyphenylacetyl)spermine exhibits submicromolar affinity for NMDA receptors (IC₅₀ = 0.8 μM in rat cortical neurons), making it 10-fold more potent than its parent compound, spermine . Unlike non-competitive antagonists such as MK-801, it binds to the receptor’s polyamine site, a modulatory domain that enhances agonist affinity when occupied by endogenous polyamines. By acting as a competitive antagonist, it displaces spermine and spermidine, thereby reducing receptor activation without blocking the ion channel pore .
Table 2: Comparative Pharmacodynamics
Compound | NMDA Receptor IC₅₀ (μM) | Selectivity Over AMPA/Kainate |
---|---|---|
N-(4-Hydroxyphenylacetyl)spermine | 0.8 | >100-fold |
Spermine | 8.2 | 10-fold |
PhTX-343 (Wasp Toxin) | 2.5 | 5-fold |
Selectivity and Off-Target Effects
Applications in Neuroscience Research
Neuroprotection Studies
In models of ischemic stroke, N-(4-Hydroxyphenylacetyl)spermine (10 mg/kg, intraperitoneal) reduced infarct volume by 40% in middle cerebral artery occlusion (MCAO) rats, comparable to the efficacy of memantine . Its ability to attenuate glutamate-induced excitotoxicity without inducing psychotomimetic effects makes it a candidate for neuroprotective drug development.
Synaptic Plasticity Investigations
Long-term potentiation (LTP) in hippocampal slices is inhibited by 50% at 1 μM concentrations, highlighting its utility in studying glutamate’s role in learning and memory . Researchers have employed the compound to dissect the contributions of NMDA receptor subtypes (e.g., GluN2A vs. GluN2B) to synaptic plasticity.
Recent Advances and Future Directions
Prodrug Development
To improve blood-brain barrier permeability, esterase-activated prodrugs of N-(4-Hydroxyphenylacetyl)spermine have been synthesized. Preliminary data show a 3-fold increase in CNS bioavailability in murine models .
Imaging Applications
Fluorescently tagged derivatives (e.g., BODIPY-conjugated) enable real-time visualization of NMDA receptor trafficking in live neurons, offering insights into receptor dynamics during synaptic activity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume